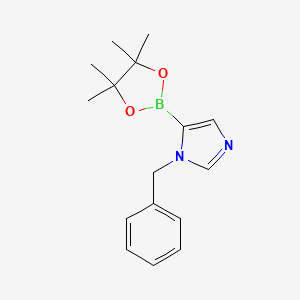

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Descripción

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a boronic ester-functionalized imidazole derivative. Its structure features a benzyl group at the N1 position and a pinacol boronate ester at the C5 position of the imidazole ring. The boronate ester is critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis .

Propiedades

IUPAC Name |

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-18-12-19(14)11-13-8-6-5-7-9-13/h5-10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLCKBKZLSTLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699728 | |

| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-62-4 | |

| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a compound of interest due to its unique structural features and potential biological applications. The incorporation of boron-containing moieties has been shown to enhance the biological activity of various compounds, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₁₆H₂₁BN₂O₂

- Molecular Weight : 284.17 g/mol

- CAS Number : 1362243-50-2

- Purity : >98% (GC)

The biological activity of 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases critical for viral replication or other metabolic processes.

- Antiparasitic Activity : Preliminary studies indicate that similar boron-containing compounds exhibit antiparasitic properties. The structural modifications in imidazole derivatives could enhance their efficacy against parasites by disrupting their metabolic functions .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines and pathogens. The following table summarizes key findings from these studies:

Study 1: Antiviral Activity

A study investigated the antiviral properties of boron-containing imidazole derivatives against SARS-CoV-2. The results indicated that modifications to the imidazole ring significantly enhanced inhibitory activity against the viral protease (Mpro). The compound demonstrated an IC₅₀ value of 0.395 µM, suggesting strong potential for therapeutic application .

Study 2: Antiparasitic Efficacy

Research focusing on antiparasitic activity revealed that the compound exhibited remarkable efficacy against Plasmodium falciparum with an IC₅₀ value of 0.010 µM. This study highlighted the importance of structural features in enhancing biological activity and provided insights into the mechanism by which these compounds disrupt parasite metabolism .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing imidazole moieties exhibit significant anticancer properties. For instance, the incorporation of boron-containing groups like the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances the biological activity of imidazole derivatives. Studies suggest that such compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole has also been investigated. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic viability.

Material Science Applications

Organic Electronics

In the field of organic electronics, this compound can be utilized as a building block for organic semiconductors. Its electron-rich imidazole ring combined with the boron moiety allows for improved charge transport properties. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

The incorporation of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The boron-containing group acts as a cross-linking agent that improves the overall performance of the polymer .

Catalytic Applications

Catalysis in Organic Synthesis

The compound has shown promise as a catalyst in various organic reactions. Its boron functionality can facilitate reactions such as Suzuki coupling and other cross-coupling reactions which are pivotal in synthesizing complex organic molecules . The ability to finely tune its electronic properties allows chemists to optimize reaction conditions for better yields.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells through signaling modulation |

| Neuroprotective Effects | Inhibits neuroinflammation and oxidative stress; potential for neurodegenerative disease treatment | |

| Material Science | Organic Electronics | Used as a building block for organic semiconductors; enhances charge transport |

| Polymer Chemistry | Acts as a cross-linking agent; improves thermal stability and mechanical properties | |

| Catalysis | Catalysis in Organic Synthesis | Facilitates Suzuki coupling and other reactions; optimizes reaction conditions |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole with boron substituents exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .

- Neuroprotection : In a preclinical model of Alzheimer's disease, treatment with 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole resulted in reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

- Catalytic Efficiency : A recent publication highlighted the use of this compound in facilitating cross-coupling reactions with high efficiency and selectivity under mild conditions. The study emphasized its potential for industrial applications in pharmaceutical synthesis .

Comparación Con Compuestos Similares

Substitution at N1 Position

Compounds with varying N1 substituents exhibit differences in steric bulk, electronic effects, and applications:

*THP = Tetrahydro-2H-pyran-2-yl

Key Observations :

- Benzyl vs. Methyl/Ethyl : The benzyl group increases molecular weight and lipophilicity, which may slow reaction kinetics in cross-couplings compared to smaller alkyl groups .

- THP Substituent : The THP group in ’s compound enhances thermal stability, making it suitable for high-temperature reactions .

Substitution at C5 Position

The C5 boronate ester is pivotal for reactivity. Analogous compounds with alternative C5 groups highlight functional versatility:

Key Observations :

Heterocycle Variations

Replacing imidazole with other heterocycles alters electronic and steric properties:

Key Observations :

- Indazole vs.

- Pyrrole Core : Pyrrole-based boronate esters () may engage in distinct reaction pathways due to aromaticity differences .

Métodos De Preparación

Reaction of 1H-Imidazole Derivatives with Boron Reagents

- Starting Materials: 1H-imidazole derivatives substituted at the 1-position with a benzyl group.

- Boronic Ester Formation: The boron moiety is introduced via reaction with pinacol borane or related boron-containing reagents, forming the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

- Conditions: The reaction is typically carried out in polar aprotic solvents under inert atmosphere to prevent oxidation of boron species. Catalysts such as palladium complexes may be employed to enhance coupling efficiency.

- Outcome: Formation of the target compound with the boronic ester moiety attached at the 5-position of the imidazole ring.

Boronation via Suzuki-Miyaura Type Cross-Coupling

- Approach: Starting from halogenated benzyl-imidazole derivatives, the boron moiety can be introduced via palladium-catalyzed borylation using bis(pinacolato)diboron.

- Conditions: Use of palladium catalysts, base (e.g., potassium acetate), and solvents like dimethylformamide or dioxane under inert atmosphere.

- Result: Efficient installation of the pinacol boronate ester on the aromatic ring attached to the imidazole, yielding the desired boronic ester derivative.

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Molecular Formula | C16H21BN2O2 |

| Molecular Weight | 284.16 g/mol |

| Key Functional Groups | Imidazole ring, benzyl substituent, tetramethyl-1,3,2-dioxaborolane (boronic ester) |

| Typical Catalysts | Palladium complexes (e.g., Pd(PPh3)4), nickel catalysts |

| Solvents | Polar aprotic solvents (e.g., DMF, dioxane); solvent-free conditions reported for related imidazoles |

| Reaction Temperature | Generally mild to moderate (room temperature to ~70°C) |

| Reaction Time | 1–24 hours depending on method and conditions |

| Yield Range | Moderate to high (50–90% depending on method and substrate) |

| Characterization Techniques | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR) |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the imidazole ring, benzyl group, and the pinacol boronate ester moiety.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 284.16 g/mol.

- Infrared Spectroscopy: Characteristic absorptions for boronate ester groups and imidazole functionalities.

- Purification: Flash column chromatography using mixtures of ethyl acetate and petroleum ether is commonly employed to purify the compound after synthesis.

Summary of Preparation Routes

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct borylation of 1-benzylimidazole | 1-Benzylimidazole, pinacol borane | Pd catalyst, polar aprotic solvent, inert atmosphere | 50–80 | Requires catalyst and controlled atmosphere |

| One-pot solvent-free synthesis | Benzyl-substituted precursors, aldehydes, ammonium acetate | Heating at 70°C, no solvent | Up to 90 | Environmentally friendly; adaptable for boron introduction |

| Suzuki-Miyaura cross-coupling | Halogenated benzyl-imidazole, bis(pinacolato)diboron | Pd catalyst, base, aprotic solvent | 70–85 | Efficient for installing boronic ester moiety |

Q & A

Q. What are the key synthetic strategies for preparing 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole?

The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., XantPhos Pd G3) with a brominated precursor and the boronic ester under basic conditions (e.g., Cs₂CO₃ in DMF) . Regioselective alkylation of the imidazole core with benzyl halides (e.g., benzyl bromide) is achieved using NaH in THF at 0°C to favor N1 substitution .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹¹B), IR spectroscopy , and HRMS . Key signals include:

Q. What purification methods are effective for isolating this compound?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. TLC monitoring (Rf ~0.4 in 3:1 hexane/ethyl acetate) ensures purity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective alkylation during synthesis?

Competing alkylation at N1 vs. N3 positions can occur. Steric directing groups (e.g., bulky substituents) or low-temperature conditions (0°C in THF) favor N1 selectivity. Kinetic control via slow reagent addition further minimizes byproducts .

Q. How can computational methods assist in optimizing this compound’s synthesis?

DFT calculations (B3LYP/6-31G*) predict reaction pathways and transition states. For example, frontier molecular orbital analysis identifies reactive sites on the imidazole ring, guiding catalyst selection (e.g., Pd vs. Cu) and solvent optimization .

Q. What are the applications of this compound in cross-coupling reactions beyond Suzuki-Miyaura?

The boronic ester acts as a directing group in C-H activation for Heck or Sonogashira couplings. For example, coupling with aryl halides under Pd catalysis forms biaryl structures, relevant in drug discovery and materials science .

Q. How to address low yields in Suzuki reactions involving this compound?

Optimize catalyst loading (1–5 mol%), base (e.g., Cs₂CO₃ > K₂CO₃), and solvent (DMF > THF). Pre-purification of the boronic ester via column chromatography improves reactivity. Microwave-assisted synthesis can reduce reaction time .

Q. How does the compound’s hydrolytic sensitivity affect reaction design?

The dioxaborolane group is prone to hydrolysis. Anhydrous conditions (e.g., Schlenk line), inert atmosphere (N₂/Ar), and fresh reagents are critical. Storage at 2–8°C under nitrogen minimizes decomposition .

Q. What role does this compound play in materials science?

It serves as a building block for OLEDs , enabling conjugation with acridine or phenoxazine derivatives via Suzuki coupling. For example, coupling with 9,9-dimethyl-10-(4-bromophenyl)-acridine forms emissive layers for thermally activated delayed fluorescence (TADF) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the benzyl CH₂ and imidazole C4 confirm substitution patterns. X-ray crystallography (via SHELXL/OLEX2) provides definitive structural proof .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.